4-Chloro-5-fluoro-2-methylbenzaldehyde
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Overview
Description
4-Chloro-5-fluoro-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6ClFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and methyl groups. This compound is used in various chemical syntheses and has applications in different fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-2-methylbenzaldehyde typically involves the halogenation of 2-methylbenzaldehyde. The process includes:
Chlorination: Introduction of a chlorine atom at the 4th position.
Fluorination: Introduction of a fluorine atom at the 5th position.
Industrial Production Methods: Industrial production often employs catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of specific catalysts to facilitate the halogenation reactions.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Chloro-5-fluoro-2-methylbenzoic acid.
Reduction: 4-Chloro-5-fluoro-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-fluoro-2-methylbenzaldehyde is utilized in several research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential precursor for pharmaceuticals and bioactive compounds.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. These imines can further react to form various bioactive compounds. The chlorine and fluorine substitutions influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- 4-Chloro-2-fluoro-5-methylbenzaldehyde
- 4-Fluoro-2-methylbenzaldehyde
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Comparison: 4-Chloro-5-fluoro-2-methylbenzaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms, which affects its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and applications in synthesis and research.
Properties
Molecular Formula |
C8H6ClFO |
---|---|
Molecular Weight |
172.58 g/mol |
IUPAC Name |
4-chloro-5-fluoro-2-methylbenzaldehyde |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3 |
InChI Key |
KOQLSCOSJAFIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)F)Cl |
Origin of Product |
United States |
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